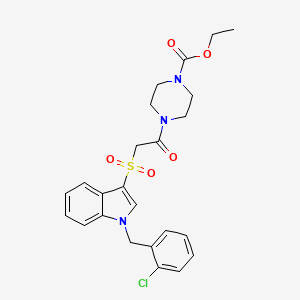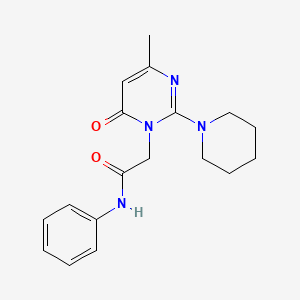![molecular formula C17H21NO B2989892 N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide CAS No. 2411243-50-8](/img/structure/B2989892.png)
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide, also known as CCPA, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. CCPA is a selective agonist of the A1 adenosine receptor, a G protein-coupled receptor that plays a role in regulating blood flow and heart rate. In
Mecanismo De Acción
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide selectively binds to the A1 adenosine receptor, which is primarily located in the heart and brain. Activation of the A1 receptor results in a decrease in heart rate, vasodilation, and inhibition of neurotransmitter release. N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has been shown to have high affinity and selectivity for the A1 receptor, making it a useful tool for investigating the physiological effects of A1 receptor activation.
Biochemical and Physiological Effects:
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function and reduce the risk of stroke. N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has also been shown to have potential therapeutic applications in cancer, as it can inhibit tumor growth and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has several advantages as a pharmacological tool for laboratory experiments. It has high affinity and selectivity for the A1 adenosine receptor, making it a useful tool for investigating the physiological effects of A1 receptor activation. However, N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide also has some limitations, including its potential toxicity and the need for careful dosing to avoid side effects.
Direcciones Futuras
There are several potential future directions for research on N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide. One area of interest is the potential therapeutic applications of N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide in cardiovascular disease, cancer, and neurodegenerative disorders. Another area of interest is the role of the A1 adenosine receptor in regulating sleep, pain perception, and cognitive function. Further research is needed to fully understand the biochemical and physiological effects of N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide and its potential as a pharmacological tool.
Métodos De Síntesis
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide can be synthesized through a multi-step process that involves the reaction of cyclopropylamine with 2-methylphenylcyclobutanone, followed by a series of reactions that result in the final product. The synthesis method has been described in detail in scientific literature and can be replicated in a laboratory setting.
Aplicaciones Científicas De Investigación
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has been used as a pharmacological tool in a variety of scientific studies. It has been shown to have anti-inflammatory and neuroprotective effects, as well as potential therapeutic applications in cardiovascular disease, cancer, and neurodegenerative disorders. N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has also been used in studies investigating the role of the A1 adenosine receptor in regulating sleep, pain perception, and cognitive function.
Propiedades
IUPAC Name |
N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-3-17(19)18(14-8-9-14)15-10-13(11-15)16-7-5-4-6-12(16)2/h3-7,13-15H,1,8-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHCPYYTFADDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(C2)N(C3CC3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2989809.png)



![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2989815.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2989817.png)
![N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2989818.png)
![ethyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2989820.png)
![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2989821.png)


![7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2989826.png)
![N-(2-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2989828.png)
